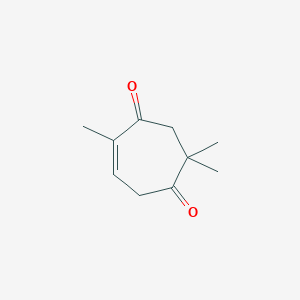![molecular formula C18H23ClN2O2 B13809981 N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide](/img/structure/B13809981.png)
N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, anti-inflammatory, and antitumor properties
準備方法
The synthesis of N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide involves multiple steps. One common method starts with the reaction of N-(3,4-dimethylphenyl)acetamide with phosphoryl chloride to obtain 2-chloro-6,7-dimethylquinoline-3-carbaldehyde. This intermediate is then reacted with hydrazine hydrate in ethanol to form [(2-chloro-6,7-dimethylquinolin-3-yl)methylene]hydrazine. The final step involves the reaction of this intermediate with 2-methoxyethylamine and propanoyl chloride under controlled conditions to yield the target compound.
化学反応の分析
N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the quinoline ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different quinoline derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include triethylamine, sodium borohydride, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and antimalarial agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and antimalarial effects . It may also interfere with cellular signaling pathways involved in inflammation and tumor growth .
類似化合物との比較
N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide can be compared with other quinoline derivatives such as:
N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline: This compound also exhibits antimicrobial and antimalarial properties but differs in its chemical structure and specific applications.
2-chloro-3-(chloromethyl)-6-methylquinoline: This compound is used as an intermediate in the synthesis of various quinoline derivatives.
特性
分子式 |
C18H23ClN2O2 |
|---|---|
分子量 |
334.8 g/mol |
IUPAC名 |
N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide |
InChI |
InChI=1S/C18H23ClN2O2/c1-5-17(22)21(6-7-23-4)11-15-10-14-8-12(2)13(3)9-16(14)20-18(15)19/h8-10H,5-7,11H2,1-4H3 |
InChIキー |
WIHFTNNEUJFZSA-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(CCOC)CC1=C(N=C2C=C(C(=CC2=C1)C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


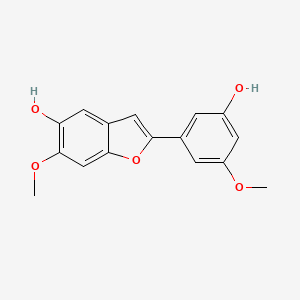

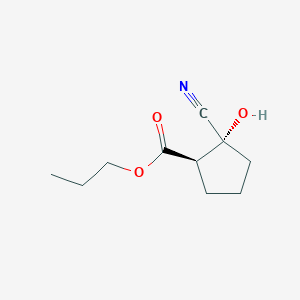
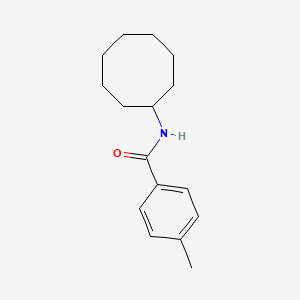
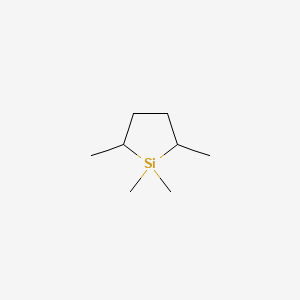
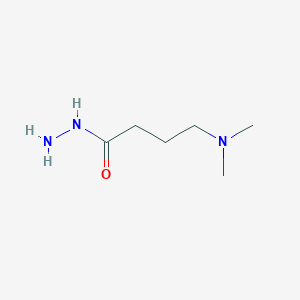
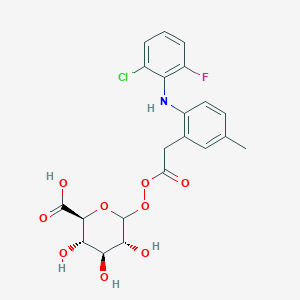
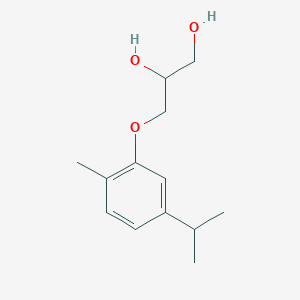
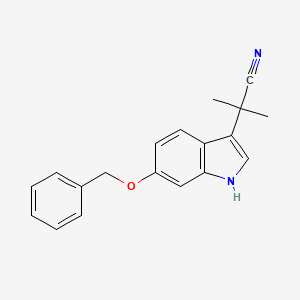
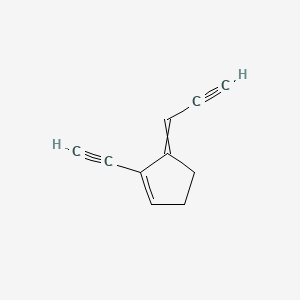
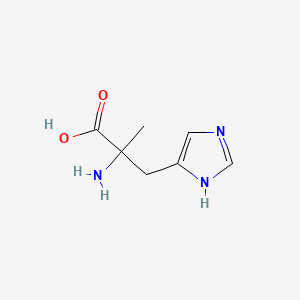
![Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester](/img/structure/B13809966.png)

